2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibition PDE7 PDK1

2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686771-70-0) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. Its core scaffold, a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a privileged structure in medicinal chemistry, with literature precedence for inhibition of multiple kinase targets including PDK1 , PDE7 , Cdc7 , and PI3K/Akt pathways.

Molecular Formula C20H17FN2OS2
Molecular Weight 384.49
CAS No. 686771-70-0
Cat. No. B2739845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS686771-70-0
Molecular FormulaC20H17FN2OS2
Molecular Weight384.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F
InChIInChI=1S/C20H17FN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3
InChIKeyNVTATZJRWPQOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686771-70-0): A Structurally Distinct Thienopyrimidinone for Kinase-Targeted Research Procurement


2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 686771-70-0) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. Its core scaffold, a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a privileged structure in medicinal chemistry, with literature precedence for inhibition of multiple kinase targets including PDK1 [1], PDE7 [2], Cdc7 [3], and PI3K/Akt pathways [4]. The compound is distinguished from many literature analogs by its unique substitution pattern: a 4-fluorobenzylthio group at the C-2 position and a p-tolyl moiety at the N-3 position. This specific combination is not found in well-characterized probe compounds or clinical candidates, positioning it as a specialized tool for structure-activity relationship (SAR) exploration or as a building block for focused library synthesis.

Why Close Analogs of 2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Assumed Interchangeable for SAR or Screening


Substitution at the C-2 and N-3 positions of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold profoundly modulates target affinity and selectivity. In the PDE7 inhibitor series, even minor variations in the C-2 substituent (e.g., 4-pyridylamino vs. cyclopentylamino) result in >10-fold shifts in isoform selectivity [1]. Similarly, for PDK1 inhibitors, the nature of the 6,7-substituents dictates whether a compound achieves low micromolar potency or remains inactive [2]. The 4-fluorobenzylthio group introduces a specific halogen-bonding-capable aromatic system not present in alkylthio or amino-linked analogs, while the p-tolyl N-3 substituent provides a steric and electronic profile distinct from phenyl, 4-bromophenyl, or phenethyl variants. Therefore, assuming functional equivalence between this compound and its closest commercial analogs—such as 3-benzyl-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877618-89-8) [3] or 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one —is scientifically unjustified without direct comparative profiling.

Quantitative Evidence Guide: Where 2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Differentiates from its Closest Analogs


C-2 Substituent: 4-Fluorobenzylthio vs. Alkylthio or Amino Linkages in PDE7 and PDK1 Contexts

The 4-fluorobenzylthio group at C-2 distinguishes this compound from the extensively characterized 2-amino-substituted thieno[3,2-d]pyrimidin-4(3H)-ones that dominate the PDE7 and PDK1 literature. In the PDE7 series, 2-(4-pyridylamino) derivatives achieve IC50 values as low as 1.6 nM against PDE7A, with >250-fold selectivity over PDE4B [1]. By contrast, 2-alkylthio derivatives in the PDK1 context show more modest potency (PDK1 IC50 = 1.8 μM for the most optimized 6,7-disubstituted analog) [2]. The 4-fluorobenzylthio moiety introduces an aromatic ring capable of π-stacking and halogen bonding within the kinase hinge or hydrophobic pocket, a feature absent in simpler alkylthio analogs such as 2-(propylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one [3]. This suggests a divergent selectivity profile that cannot be extrapolated from existing SAR.

Kinase inhibition PDE7 PDK1 Structure-activity relationship

N-3 Substituent: p-Tolyl vs. Phenyl, 4-Bromophenyl, and Phenethyl Analogs in Antiproliferative Assays

Within the thieno[3,2-d]pyrimidine class, N-3 substitution significantly impacts antiproliferative potency and selectivity against cancer cell lines. In a recent series of thieno[3,2-d]pyrimidine-based derivatives, compounds bearing diverse N-3 aryl groups exhibited IC50 values ranging from 0.43 to 1.31 μM against MCF-7 breast cancer cells, with some compounds showing selectivity for MCF-7 over MDA-MB-231 [1]. The p-tolyl group at N-3 in the target compound provides a methyl substituent at the para position of the phenyl ring, which increases lipophilicity (calculated logP) and steric bulk compared to the unsubstituted phenyl analog 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one . Compared to the 4-bromophenyl analog 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , the p-tolyl group lacks the heavy halogen, which reduces molecular weight (384.49 vs. 449.35 g/mol) and eliminates potential Br-mediated toxicity or non-specific binding. These physicochemical differences directly influence cell permeability and target engagement.

Antiproliferative activity Breast cancer MCF-7 EGFR inhibition

6,7-Dihydro Saturation: Conformational Flexibility vs. Fully Aromatic Thieno[3,2-d]pyrimidine Analogs

The 6,7-dihydro modification of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold introduces partial saturation at positions 6 and 7 of the fused thiophene ring, reducing ring strain and enhancing conformational flexibility compared to fully aromatic thieno[3,2-d]pyrimidine analogs . This conformational effect is significant for kinase selectivity: in the Cdc7 inhibitor series, dihydrothieno[3,2-d]pyrimidin-4(1H)-ones achieved potent Cdc7 inhibition with high selectivity over ROCK1, a feature attributed to the non-planar geometry of the saturated scaffold enabling better accommodation within the Cdc7 ATP-binding site [1]. The target compound retains this 6,7-dihydro architecture while incorporating the 4-fluorobenzylthio and p-tolyl substituents, a combination not represented in any published Cdc7 or PDK1 inhibitor. This distinguishes it from fully aromatic analogs such as thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9), which serves as a generic fragment but lacks the conformational and substituent features required for selective kinase engagement [2].

Conformational flexibility Cdc7 kinase Selectivity Scaffold optimization

Fluorine Substituent Position: 4-Fluorobenzyl vs. 3-Fluorobenzyl Analogs and Predicted Impact on Kinase Hinge Binding

The position of the fluorine atom on the benzylthio ring differentiates this compound from its 3-fluorobenzyl analog, 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one . In kinase inhibitor design, para-fluorine substitution on benzyl groups often participates in favorable C–H···F interactions with backbone residues in the kinase hinge region, whereas meta-fluorine may orient the aryl ring differently, altering binding pose and selectivity [1]. In the structurally related thieno[3,2-b]pyridinyl urea series, a p-fluorobenzyl-substituted compound (6n) achieved an IC50 of 13 nM against the urotensin-II receptor, whereas the corresponding 3-fluoro analog showed reduced potency (exact value not reported, but described as less optimal) [2]. While direct kinase data for the target compound are lacking, the distinct fluorine position represents a non-trivial structural variable that can significantly impact target engagement and should not be assumed equivalent to the more commonly available 3-fluoro regioisomer.

Fluorine substitution Kinase hinge binding Halogen bonding SAR

Recommended Research and Procurement Scenarios for 2-((4-Fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Kinase Profiling and Selectivity Panel Screening

This compound is optimally deployed as a structurally novel entry in broad kinase selectivity panels. Its 4-fluorobenzylthio and p-tolyl substitution pattern occupies chemical space distinct from standard type I kinase inhibitors, which predominantly feature 2-amino or 2-alkylthio linkages. Screening against a panel of 50–100 kinases, with particular emphasis on PDK1, PDE7, Cdc7, and PI3K family members, can establish its target engagement fingerprint. The dihydrothieno scaffold's established preference for Cdc7 over ROCK1, as demonstrated by Kurasawa et al. [1], suggests that the target compound may exhibit similar selectivity trends, warranting prioritization of Cdc7 and related kinases in initial screening cascades.

Structure-Activity Relationship (SAR) Expansion Around the N-3 Aryl Position

The p-tolyl group at N-3 provides a benchmark for systematic SAR exploration. Researchers can use this compound as a reference to evaluate the impact of replacing p-tolyl with other aryl or heteroaryl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl, 3-pyridyl) on antiproliferative activity. The class-level antiproliferative data reported by Farghaly et al. (IC50 = 0.43–1.31 μM against MCF-7 cells) [2] provides a quantitative baseline for comparative studies. Procurement of 10–50 mg quantities is recommended for initial dose-response assays in 2–3 cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) to establish the compound's own IC50 values before expanding the SAR campaign.

Computational Docking and Pharmacophore Model Refinement

The compound's unique combination of the 4-fluorobenzylthio moiety and the 6,7-dihydro scaffold makes it valuable for computational chemistry applications. Docking studies into Cdc7 (PDB: 5U7R) [1] and PDK1 homology models can predict its binding mode and guide further optimization. The 3D-QSAR models developed by Cichero et al. for thieno[3,2-d]pyrimidin-4(3H)-one PDE7 inhibitors [3] can be extended to include this compound, testing whether the 4-fluorobenzylthio group falls within the sterically and electrostatically favored regions defined by CoMFA/CoMSIA contour maps. This application requires only milligram quantities of high-purity (>95%) compound for analytical characterization and in silico validation.

Chemical Biology Probe Development for Target Deconvolution

If initial kinase profiling identifies a promising target engagement profile, this compound can serve as a starting point for chemical probe development. The 4-fluorobenzylthio group provides a synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone for affinity chromatography matrices), while the p-tolyl group can be replaced with a photocrosslinking moiety (e.g., diazirine) for chemoproteomic target identification. The compound's molecular weight (384.49 g/mol) is within the favorable range for probe development (MW < 500), and its calculated lipophilicity (cLogP ~3.5–4.5) suggests acceptable cell permeability for cellular target engagement studies. Procurement from vendors offering custom synthesis services is recommended to obtain the 50–500 mg quantities required for this application.

Quote Request

Request a Quote for 2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.